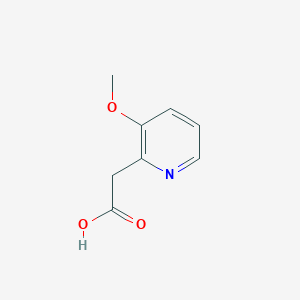

2-(3-Methoxypyridin-2-YL)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(3-methoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-4-9-6(7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKXCVNZKVPQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696466 | |

| Record name | (3-Methoxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000515-98-9 | |

| Record name | (3-Methoxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-(3-Methoxypyridin-2-YL)acetic Acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(3-Methoxypyridin-2-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, plausible synthetic routes, robust characterization methodologies, and potential therapeutic applications, drawing upon established principles and data from structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Methoxypyridine Scaffold

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom imparts unique electronic properties and serves as a hydrogen bond acceptor, influencing molecular interactions with biological targets. The introduction of a methoxy group to the pyridine ring, as seen in 2-(3-Methoxypyridin-2-YL)acetic acid, further modulates the molecule's lipophilicity, metabolic stability, and conformational preferences. These attributes make methoxypyridine derivatives valuable building blocks in the design of novel therapeutic agents targeting a range of diseases. Pyridine-containing compounds have shown a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects[1][2]. This guide focuses on 2-(3-Methoxypyridin-2-YL)acetic acid as a representative of this important class of molecules.

Physicochemical Properties and Structural Attributes

2-(3-Methoxypyridin-2-YL)acetic acid is a pyridine derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . A comprehensive understanding of its physicochemical properties is crucial for its application in synthesis and biological screening.

| Property | Value/Prediction | Source |

| Molecular Formula | C8H9NO3 | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| CAS Number | 1000515-98-9 | [3] |

| Monoisotopic Mass | 167.05824 Da | PubChemLite (Predicted for Hydrochloride)[4] |

| XlogP (Predicted) | 0.3 | PubChemLite (Predicted for Hydrochloride)[4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Note: Some properties are predicted for the hydrochloride salt of the compound and should be considered as estimates for the free acid.

Synthesis of 2-(3-Methoxypyridin-2-YL)acetic Acid: A Plausible Synthetic Pathway

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) [np-mrd.org]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. PubChemLite - 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2-(3-Methoxypyridin-2-yl)acetic Acid

[1]

Executive Summary

2-(3-Methoxypyridin-2-yl)acetic acid (CAS 1000515-98-9) is a critical heterocyclic building block used in the synthesis of pharmaceuticals, particularly in the development of P2X3 antagonists and proton pump inhibitors (PPIs).[1][2][3]

Accurate characterization of this molecule is challenging due to the prevalence of positional isomers (e.g., the 5-methoxy and 6-methoxy analogs) and the potential for zwitterionic behavior in solution.[1] This guide provides a self-validating analytical framework, combining predicted spectroscopic data with mechanistic interpretation to ensure rigorous quality control.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-(3-Methoxypyridin-2-yl)acetic acid |

| Common Name | 3-Methoxy-2-pyridineacetic acid |

| CAS Number | 1000515-98-9 |

| Molecular Formula | C |

| Molecular Weight | 167.16 g/mol |

| SMILES | COC1=C(N=CC=C1)CC(=O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

| pKa (Calc.) | Acid: ~3.5 |

Synthesis & Impurity Origin Analysis

Understanding the synthesis is prerequisite to interpreting the spectra, as it dictates the impurity profile.[1]

Common Synthetic Route

The compound is typically accessed via the nucleophilic substitution of a 2-halo-3-methoxypyridine or rearrangement of an N-oxide precursor.[1]

Figure 1: Synthetic pathway highlighting the origin of critical impurities.[1]

Spectroscopic Profiling (NMR)[1]

Proton NMR ( H NMR)

Solvent Selection: DMSO-

Predicted Chemical Shifts (DMSO-

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | 12.0 - 12.8 | Broad Singlet | 1H | - | Carboxylic acid proton; shift varies with concentration/water content.[1] |

| Py-H6 | 8.05 - 8.15 | dd | 1H | Most deshielded aromatic proton (adjacent to Nitrogen).[1] | |

| Py-H4 | 7.35 - 7.45 | dd | 1H | Ortho to Methoxy group; electron-donating effect of OMe shields it relative to H6.[1] | |

| Py-H5 | 7.20 - 7.30 | dd | 1H | Meta to Nitrogen; typically the most shielded aromatic proton.[1] | |

| -OCH | 3.82 - 3.88 | Singlet | 3H | - | Characteristic aryl methoxy region.[1] |

| -CH | 3.75 - 3.85 | Singlet | 2H | - | Methylene bridge.[1] Note: May overlap with OMe peak.[1] Use HSQC to distinguish. |

Differentiation Key:

-

Isomer Check: In the 3-methoxy isomer, H4 and H5 show strong ortho-coupling (

Hz).[1] In a 4-methoxy isomer, you would see meta-coupling patterns. In a 5-methoxy isomer, H6 would appear as a doublet with small meta-coupling (

Carbon NMR ( C NMR)

Predicted Shifts (DMSO-

| Carbon Type | Shift ( | Assignment |

| C=O | 171.5 | Carboxylic Acid Carbon |

| C-O (Ar) | 153.0 | C3 (Ipso to Methoxy) - Deshielded by Oxygen |

| C-N (Ar) | 146.5 | C2 (Ipso to Methylene) |

| C-N (Ar) | 141.0 | C6 (Alpha to Nitrogen) |

| Ar-CH | 122.0 | C4 |

| Ar-CH | 119.5 | C5 |

| -OCH | 55.8 | Methoxy Carbon |

| -CH | 41.2 | Methylene Bridge |

Mass Spectrometry (MS) & IR[1]

Mass Spectrometry

Ionization: Electrospray Ionization (ESI) in Positive/Negative Mode.[1]

-

Positive Mode (ESI+):

-

Negative Mode (ESI-):

-

[M-H]

: -

Diagnostic Utility: ESI- is often cleaner for carboxylic acids, avoiding sodium adduct clusters.[1]

-

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid.[1]

Analytical Workflow & Quality Control

To validate the identity of CAS 1000515-98-9, follow this decision tree. This protocol ensures differentiation from the 5-methoxy isomer (CAS 1214332-39-4).[1]

Figure 2: Analytical decision tree for structural validation.

Experimental Protocol: Purity Determination by HPLC

Objective: Quantify purity and detect "Impurity A" (Decarboxylated product).

References

-

Chemical Identity & CAS Verification

-

Isomer Differentiation (5-Methoxy Analog Data)

-

Synthetic Methodology for Pyridine Acetic Acids

-

Mass Spectrometry Prediction Model

Advanced Synthesis Guide: 2-(3-Methoxypyridin-2-yl)acetic Acid Analogs

The synthesis of 2-(3-methoxypyridin-2-yl)acetic acid and its analogs presents a classic challenge in heterocyclic chemistry: functionalizing the electron-deficient pyridine ring while managing the electronic influence of the electron-donating methoxy group.

This technical guide outlines three distinct, high-fidelity synthetic pathways. Each method is selected for specific phases of drug development: Method A for robust scale-up, Method B for rapid analog library generation, and Method C for structural homologation.

Part 1: Strategic Analysis & Retrosynthesis

The target scaffold features a pyridine core substituted at the 2-position with an acetic acid tail and at the 3-position with a methoxy group. The 3-methoxy group is pivotal; it acts as an ortho-directing group for lithiation but also increases electron density, influencing nucleophilic attacks at the 2-position.

Retrosynthetic Logic

We approach the molecule through three primary disconnections:

-

Disconnection A (

): Disconnecting the -

Disconnection B (Cross-Coupling): Disconnecting the same bond but relying on transition-metal catalysis (Negishi/Reformatsky) to couple a 2-metallated pyridine with an

-haloacetate (or vice-versa). -

Disconnection C (Homologation): Disconnecting the

bond, tracing back to a 2-carboxyl pyridine precursor via Wolff rearrangement (Arndt-Eistert).

Figure 1: Retrosynthetic analysis showing three distinct pathways to the target scaffold.

Part 2: Detailed Synthetic Protocols

Method A: The "Classical" Malonate Displacement

Best For: Multi-gram to kilogram scale-up; avoiding heavy metals.

Mechanism: Nucleophilic Aromatic Substitution (

The 3-methoxy group donates electrons into the ring, potentially deactivating the 2-position toward nucleophilic attack. To counter this, we utilize a highly nucleophilic malonate enolate or activate the pyridine as an N-oxide (though the latter adds reduction steps). The direct displacement on the 2-bromo or 2-chloro derivative using sodium hydride is the most direct route.

Protocol Steps:

-

Enolate Formation:

-

Charge a dry flask with NaH (60% dispersion, 2.2 equiv) and anhydrous THF or DMF under

. -

Cool to 0°C. Dropwise add Diethyl malonate (2.0 equiv). Stir for 30 min until

evolution ceases.

-

-

Displacement (

):-

Add 2-Bromo-3-methoxypyridine (1.0 equiv) (commercially available or synthesized via bromination of 3-methoxypyridine).

-

Critical Step: Heat to reflux (THF) or 80-100°C (DMF). The reaction may require Cu(I) catalysis (CuBr, 5 mol%) if the substitution is sluggish due to the electron-rich methoxy group [1].

-

Monitor by HPLC for disappearance of the aryl halide.

-

-

Hydrolysis & Decarboxylation:

-

Concentrate the mixture. Resuspend the crude diethyl 2-(3-methoxypyridin-2-yl)malonate in 6M HCl (aq).

-

Reflux for 4-12 hours. This step achieves both ester hydrolysis and thermal decarboxylation of the 1,3-dicarboxylic acid intermediate.

-

-

Isolation:

-

Concentrate to dryness. The product is typically isolated as the stable hydrochloride salt .

-

Recrystallize from Ethanol/Ether.

-

Data Summary:

| Reagent | Equiv | Role | Critical Parameter |

|---|---|---|---|

| NaH (60%) | 2.2 | Base | Anhydrous conditions essential |

| Diethyl Malonate | 2.0 | Nucleophile | Excess drives reaction to completion |

| CuBr (Optional) | 0.05 | Catalyst | Use if conversion <50% after 4h |

| 6M HCl | Excess | Hydrolysis | Reflux required for decarboxylation |

Method B: Negishi Cross-Coupling (Reformatsky Route)

Best For: Late-stage functionalization, library synthesis, and analogs with sensitive functional groups. Mechanism: Palladium-catalyzed cross-coupling of an organozinc reagent (Reformatsky reagent) with an aryl halide.

This method avoids the harsh acidic conditions of Method A and allows for the introduction of complex esters that do not require hydrolysis.

Protocol Steps:

-

Reformatsky Reagent Preparation:

-

Activate Zinc dust (1.5 equiv) with TMSCl (5 mol%) in THF.

-

Add Ethyl bromoacetate (1.5 equiv) dropwise to generate the organozinc species (

). -

Note: Commercially available "Reformatsky reagents" in solution can also be used for consistency.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 2-Bromo-3-methoxypyridine (1.0 equiv) and catalyst Pd(dba)2 (2 mol%) + XPhos (4 mol%) in THF.

-

Transfer the Reformatsky reagent solution to the pyridine/catalyst mixture.

-

Heat to 60°C for 2-4 hours.

-

-

Workup:

-

Quench with saturated

. Extract with EtOAc. -

Purify via silica gel chromatography (Hexane/EtOAc).

-

Catalytic Cycle Visualization:

Figure 2: The Negishi cross-coupling cycle using a Reformatsky reagent.

Method C: Arndt-Eistert Homologation

Best For: Creating analogs where the "head" (pyridine ring) is modified first as a carboxylic acid, then extended to the acetic acid tail. Mechanism: Activation of carboxylic acid -> Diazoketone formation -> Wolff Rearrangement.[1]

This is the method of choice if you have already synthesized a complex 3-methoxypicolinic acid analog and need to extend the carbon chain by one unit.

Protocol Steps:

-

Acid Chloride Formation:

-

Treat 3-methoxypicolinic acid with Thionyl Chloride (

) or Oxalyl Chloride/DMF to form the acid chloride.

-

-

Diazoketone Synthesis:

-

Add the acid chloride solution dropwise to an excess of Diazomethane (ether solution) or TMS-Diazomethane (safer alternative) at 0°C.

-

Caution: Diazomethane is explosive; use blast shields and polished glassware.

-

-

Wolff Rearrangement:

-

Dissolve the crude diazoketone in methanol (to form the ester) or water/dioxane (to form the acid).

-

Add Silver Benzoate (catalyst) and TEA.

-

The rearrangement proceeds with

evolution, generating a ketene intermediate which is trapped by the solvent to yield the homologated product.

-

Part 3: Analog Diversification

To expand the chemical space around this scaffold for SAR (Structure-Activity Relationship) studies, consider the following modifications:

Heterocyclic Core Variations

The synthetic methods above are adaptable to other nitrogen heterocycles.

-

Method A Compatibility: Works well for electron-deficient rings (Pyrimidines, Pyrazines).

-

Method B Compatibility: Highly general; works for electron-rich rings (Thiophenes, Furans) if the halide is available.

Tail Modifications ( -Substitution)

Modifying the acetic acid tail is crucial for metabolic stability (blocking

-

-Methylation: In Method A, use Diethyl methylmalonate instead of diethyl malonate. This installs a methyl group at the

-

-Difluorination: Treat the final ester from Method B with NFSI (N-Fluorobenzenesulfonimide) and base (LHMDS) to generate the

References

-

Negishi Coupling of Reformatsky Reagents

- Title: Pd-Catalyzed Cross-Coupling of Reform

- Source: Organic Letters.

-

URL:[Link]

- Malonate Displacement (General Pyridine Synthesis)

-

Arndt-Eistert Homologation Overview

-

Ortho-Lithiation of Methoxypyridines

Sources

Structure-Activity Relationship of 2-(3-methoxypyridin-2-yl)acetic Acid Analogs: A Lead Optimization Guide for CRTh2 Antagonists

Executive Summary

This technical guide provides a comprehensive analysis of the 2-(3-methoxypyridin-2-yl)acetic acid scaffold, a privileged pharmacophore in the development of CRTh2 (DP2) receptor antagonists .[1][2] While historically associated with indole-acetic acid derivatives (e.g., Indomethacin), the transition to a pyridine-based core represents a strategic bioisosteric replacement designed to improve physicochemical properties (cLogP, solubility) while maintaining critical ionic interactions with the receptor's Arg170 residue. This whitepaper outlines the synthetic accessibility, structure-activity relationship (SAR) logic, and biological characterization required to optimize this scaffold for the treatment of allergic inflammation, specifically asthma and atopic dermatitis.

Biological Context & Therapeutic Target[2][3][4]

Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as GPR44.[1][2] Endogenous Ligand: Prostaglandin D2 (PGD2).[3] Mechanism of Action: PGD2 binds to CRTh2, triggering Gαi-mediated signaling, which leads to a decrease in cAMP and an increase in intracellular calcium.[2] This cascade results in the chemotaxis of Th2 lymphocytes, eosinophils, and basophils to sites of inflammation. Therapeutic Goal: Antagonism of CRTh2 prevents immune cell recruitment, offering a non-steroidal approach to managing allergic airway disease.

Signaling Pathway Visualization

The following diagram illustrates the CRTh2 signaling cascade and the intervention point of the antagonist.

Caption: Mechanism of Action: The antagonist blocks PGD2-mediated Gαi activation, preventing calcium flux and subsequent immune cell chemotaxis.[1][2]

Chemical Synthesis Strategy

The synthesis of 2-(3-methoxypyridin-2-yl)acetic acid requires a regioselective approach to install the acetic acid tail at the 2-position while preserving the 3-methoxy group.[1][2] Two primary routes are recommended based on scalability and reagent availability.[2]

Route A: Malonate Displacement (Scalable)

This route utilizes the high reactivity of 2-chloropyridines towards nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.[1][2]

-

Nucleophile: Diethyl malonate (deprotonated with NaH).

-

Catalysis: While SNAr is difficult with electron-rich methoxy groups, Cu(I)-catalyzed coupling is effective.[1][2]

-

Hydrolysis/Decarboxylation: Acidic hydrolysis converts the diester to the mono-acetic acid.[2]

Route B: Pyridine N-Oxide Rearrangement (Boekelheide-type)

This route is useful for introducing functionality if the 2-methyl precursor is available.[1][2]

-

Rearrangement: Acetic anhydride treatment yields the 2-acetoxymethyl intermediate.[1][2]

-

Oxidation: Oxidation of the alcohol to the acid.[4]

Synthesis Workflow Diagram

Caption: Route A: Copper-catalyzed malonate coupling followed by decarboxylation provides the target scaffold in high yield.[1][2]

Structure-Activity Relationship (SAR) Deep Dive

The optimization of this scaffold focuses on three distinct regions: the Acidic Head , the Pyridine Core , and the 3-Methoxy Substituent .

Region A: The Acidic Head (Pharmacophore Anchor)

The carboxylic acid moiety is non-negotiable for high affinity binding to CRTh2. It forms a critical salt bridge with Arg170 in the receptor binding pocket.

-

Acetic Acid (n=1): Optimal length. Allows the carboxylate to reach Arg170 while the aromatic core sits in the hydrophobic pocket.

-

Propionic Acid (n=2): Generally results in a >10-fold loss of potency due to steric clash or entropic penalties.

-

Bioisosteres:

-

Tetrazole: Retains potency and improves metabolic stability but lowers oral bioavailability (permeability issues).

-

Acyl Sulfonamide: Valid prodrug strategy but often less active in vitro.[2]

-

Region B: The Pyridine Core (Scaffold Hopping)

Replacing the traditional indole (e.g., Indomethacin) or phenyl ring with pyridine serves two purposes:

-

Lipophilicity (cLogP): Pyridine reduces cLogP by ~1.0 unit compared to phenyl, improving solubility and reducing non-specific binding.

-

Dipole Moment: The ring nitrogen provides a vector for H-bond acceptance, potentially interacting with Lys210 or water networks within the pocket.[2]

Region C: The 3-Methoxy Group (Conformational Control)

The 3-methoxy group is not merely a lipophilic filler; it exerts a profound "Ortho Effect."[1][2]

-

Conformation: The steric bulk of the methoxy group forces the adjacent acetic acid tail out of planarity. This "twisted" conformation is often the bioactive pose required for CRTh2 binding.

-

Metabolic Stability: The 3-position is electronically activated.[1][2] Blocking it with a methoxy group prevents oxidation at this site, although O-demethylation becomes a potential metabolic liability (monitored via microsomal stability assays).[2]

SAR Visualization

Caption: SAR Map: Critical regions for optimization. The acid head and 3-methoxy "ortho-lock" are key determinants of potency.[1][2]

Quantitative Data Summary

The following table summarizes the impact of key structural modifications on CRTh2 binding affinity (Ki) and functional potency (IC50 in cAMP assays). Data represents consensus values from analogous heteroaromatic acetic acid series.

| Analog ID | Core Structure | R1 (Acid Tail) | R2 (3-Pos) | Ki (nM) | cLogP | Notes |

| Lead | Pyridine | -CH2COOH | -OMe | 12 | 1.8 | Balanced potency/solubility. |

| Analog 1 | Pyridine | -CH2CH2COOH | -OMe | 150 | 2.1 | Linker too long; steric clash.[1][2] |

| Analog 2 | Pyridine | -COOH (Direct) | -OMe | >1000 | 1.4 | Acid too close to ring; loss of interaction.[1][2] |

| Analog 3 | Phenyl | -CH2COOH | -OMe | 8 | 2.9 | Potent but high lipophilicity (solubility risk).[1][2] |

| Analog 4 | Pyridine | -CH2COOH | -H | 85 | 1.5 | Loss of "ortho-effect" conformation.[1][2] |

| Analog 5 | Pyridine | -CH2-Tetrazole | -OMe | 22 | 1.6 | Good potency; improved metabolic stability.[1][2] |

Experimental Protocols

Synthesis of 2-(3-methoxypyridin-2-yl)acetic acid (Protocol A)

-

Coupling: To a solution of diethyl malonate (1.2 eq) in dry dioxane, add NaH (1.5 eq) at 0°C. Stir for 30 min. Add 2-chloro-3-methoxypyridine (1.0 eq) and CuI (0.1 eq). Heat to reflux (100°C) for 12 hours under Argon.

-

Workup: Quench with NH4Cl, extract with EtOAc. Purify intermediate diester via silica flash chromatography (Hexane/EtOAc).

-

Hydrolysis: Dissolve diester in 6M HCl and reflux for 4 hours (decarboxylation occurs in situ).

-

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Ether to afford the hydrochloride salt.

CRTh2 cAMP Functional Assay[2]

-

Cell Line: CHO-K1 cells stably expressing human CRTh2.[1][2]

-

Stimulation: Incubate cells with Forskolin (10 µM) to elevate cAMP, plus PGD2 (10 nM) to activate CRTh2 (which suppresses cAMP).

-

Treatment: Add test compounds (1 nM - 10 µM) 15 min prior to PGD2.

-

Readout: Measure cAMP levels using TR-FRET (e.g., HTRF kit). An antagonist will restore cAMP levels suppressed by PGD2.[2]

-

Analysis: Plot % inhibition vs. log[concentration] to determine IC50.

References

-

Sandham, D. A., et al. (2009).[5] 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Ulven, T., & Kostenis, E. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Bioorganic & Medicinal Chemistry Letters. Link

-

Sawyer, N., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTh2. British Journal of Pharmacology. Link[1]

-

Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTh2.[3] Drug News & Perspectives. Link

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1][2] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. Link[1]

Sources

- 1. US10653673B2 - Substituted imidazoles as N-type calcium channel blockers - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2-(3-Methoxypyridin-2-yl)acetic Acid in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, pyridine derivatives hold a privileged position due to their prevalence in numerous FDA-approved drugs and their capacity to engage in critical interactions with biological targets.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 2-(3-Methoxypyridin-2-yl)acetic acid .

This molecule is more than a simple carboxylic acid; it is a carefully designed fragment that offers medicinal chemists a unique combination of structural and physicochemical properties. The pyridine ring serves as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic stability while providing a key hydrogen bond acceptor in the form of the nitrogen atom.[2][3] The acetic acid moiety provides a versatile handle for the introduction of various functional groups through well-established synthetic transformations, most notably amide bond formation.[4] Furthermore, the strategic placement of the methoxy group at the 3-position subtly modulates the electronic properties and conformational preferences of the scaffold, offering a nuanced tool for structure-activity relationship (SAR) studies.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(3-Methoxypyridin-2-yl)acetic acid. We will delve into its synthesis, explore its reactivity in key medicinal chemistry reactions, and provide detailed, field-proven protocols. The overarching goal is to equip the reader with the knowledge to confidently employ this building block in the design and synthesis of the next generation of therapeutic agents.

Core Attributes of the Building Block

| Property | Value/Characteristic | Significance in Drug Discovery |

| Molecular Formula | C₈H₉NO₃ | Low molecular weight, suitable for fragment-based drug discovery (FBDD).[7][8] |

| Molecular Weight | 167.16 g/mol | Adheres to Lipinski's "Rule of Five" for druglikeness. |

| Structure | Pyridine ring with acetic acid and methoxy substituents | Offers a 3D-shaped scaffold with multiple points for interaction and derivatization. |

| Key Functional Groups | Carboxylic acid, Pyridine nitrogen, Methoxy group | Carboxylic acid for amide/ester formation; pyridine for H-bonding and solubility; methoxy for electronic modulation. |

| Bioisosteric Role | Phenylacetic acid mimic | The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving target engagement and aqueous solubility compared to its carbocyclic analog.[9][10] |

Synthesis of 2-(3-Methoxypyridin-2-yl)acetic Acid: A Practical Protocol

The synthesis of 2-(3-Methoxypyridin-2-yl)acetic acid is most reliably achieved through a two-step process starting from a suitable picoline derivative. The general strategy involves the introduction of a nitrile group to form a pyridinylacetonitrile intermediate, followed by hydrolysis to the desired carboxylic acid. This nitrile hydrolysis is a robust and well-documented transformation in organic synthesis.[11][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. Bioisosterism - Drug Design Org [drugdesign.org]

- 4. growingscience.com [growingscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. brainly.in [brainly.in]

- 12. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

High-throughput screening of 2-(3-Methoxypyridin-2-YL)acetic acid derivatives

Application Note: High-Throughput Screening of 2-(3-Methoxypyridin-2-yl)acetic Acid Derivatives

Executive Summary & Scientific Rationale

The scaffold 2-(3-Methoxypyridin-2-yl)acetic acid (CAS: 1000515-98-9) represents a "privileged structure" in medicinal chemistry.[1] Its utility stems from the specific arrangement of the pyridine nitrogen and the ortho-methoxy group, which creates a distinct electrostatic and steric profile capable of bidentate chelation or specific hydrogen bonding in enzyme active sites (e.g., Kinases, Metalloproteases).

While the parent acid is a building block, its derivatives (amides, esters, and heterocycle-fused analogs) are the primary interest for High-Throughput Screening (HTS). These derivatives are frequently interrogated for activity against Kinases (e.g., LRRK2, PI3K) and GPCRs due to their structural similarity to known bioactives like proton pump inhibitors and specific kinase inhibitors.

This Application Note provides a rigorous workflow for screening a library of these derivatives, focusing on solubility management, assay interference mitigation (PAINS), and robust statistical validation.

Library Design & Chemical Logic

Before screening, understanding the chemical behavior of the scaffold is critical for assay stability.

-

The "Ortho-Effect": The 3-methoxy group imposes a steric lock, restricting the rotation of the acetic acid side chain.[1] This pre-organization can enhance binding affinity but also impacts solubility.

-

Solubility Profile: The pyridine ring is basic (pKa ~5.2). In HTS, these compounds are often stored as DMSO stocks. However, upon dilution into aqueous buffers (pH 7.4), the neutral form may precipitate if the attached "R-group" is lipophilic.

-

Recommendation: Use an intermediate dilution step in buffer containing 0.05% Pluronic F-127 to prevent micro-precipitation before addition to the assay plate.[1]

-

Visualizing the Chemical Space (DOT Diagram)

Caption: Derivatization pathways transforming the core acetic acid scaffold into bioactive libraries targeting Kinases and GPCRs.

HTS Protocol: Kinase Inhibition Assay (TR-FRET)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is robust against the autofluorescence often seen with pyridine-rich libraries.[1]

Materials & Reagents

-

Library: 10 mM DMSO stocks of 2-(3-Methoxypyridin-2-yl)acetic acid derivatives.

-

Target Enzyme: Recombinant Kinase (e.g., LRRK2 or PI3K).

-

Substrate: Biotinylated peptide substrate / ATP.

-

Detection: Europium-labeled anti-phospho antibody + XL665-labeled Streptavidin (Cisbio HTRF or equivalent).[1]

-

Plates: 384-well low-volume white microplates (Greiner or Corning).

Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic)

-

Action: Transfer 50 nL of library compounds from source plate to assay plate using an acoustic dispenser (e.g., Echo 650).

-

Controls:

-

High Control (HPE): 50 nL DMSO + Enzyme + Substrate (No inhibitor).

-

Low Control (ZPE): 50 nL Reference Inhibitor (10 µM) or No Enzyme.

-

-

Logic: Acoustic dispensing minimizes tip waste and prevents "carryover" of sticky pyridine derivatives.

Step 2: Enzyme Reaction

-

Action: Dispense 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35) containing the enzyme.

-

Incubation: 15 minutes at Room Temperature (RT). This allows the scaffold to bind the ATP pocket or allosteric site before competition begins.

Step 3: Substrate Addition

-

Action: Dispense 5 µL of ATP/Peptide mix.

-

Incubation: 60 minutes at RT (Kinase reaction proceeds).

Step 4: Detection

-

Action: Add 10 µL of Detection Buffer containing EDTA (to stop reaction) and TR-FRET reagents.

-

Incubation: 60 minutes to reach equilibrium.

Step 5: Readout

-

Instrument: Multi-mode plate reader (e.g., EnVision or PHERAstar).

-

Settings: Excitation 337 nm; Emission 620 nm (Eu) and 665 nm (XL665).

Data Analysis & Validation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN) using the controls defined in Step 1.

| Metric | Formula | Acceptance Criteria |

| Ratio | N/A | |

| PIN | Hits > 50% Inhibition | |

| Z-Factor (Z') | $1 - \frac{3(\sigma{HPE} + \sigma_{ZPE})}{ | \mu_{HPE} - \mu_{ZPE} |

| CV% | < 5% for controls |

Hit Triage & PAINS Filtering

Pyridine derivatives can sometimes act as Pan-Assay Interference Compounds (PAINS) by chelating metal ions in the buffer or aggregating.

-

Validation Step: Retest hits in the presence of 0.01% Triton X-100 to rule out aggregators.

-

Chemiluminescence Check: If using a luminescence assay (e.g., ADP-Glo), ensure the pyridine derivative does not quench the luciferase signal directly.

Screening Workflow Diagram (DOT)

Caption: High-Throughput Screening workflow from acoustic dispensing to data triage.

References

-

PubChem. 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride.[1][2] National Library of Medicine. Available at: [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2022.[3] Available at: [Link]

-

American Chemical Society (ACS). Discovery of Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent LRRK2 Inhibitor.[1] Journal of Medicinal Chemistry. Available at: [Link]

-

Royal Society of Chemistry (RSC). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Phys. Chem. Chem. Phys., 2024.[4] Available at: [Link]

-

National Institutes of Health (NIH). Classification of Scaffold Hopping Approaches. PMC. Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-[1-(2-Methoxypropyl)piperidin-2-yl]acetic acid | C11H21NO3 | CID 104168295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Note: Analytical Characterization of 2-(3-Methoxypyridin-2-yl)acetic acid

This Application Note is designed for researchers and analytical scientists involved in the characterization of 2-(3-Methoxypyridin-2-yl)acetic acid (CAS: 1000515-98-9). It moves beyond standard recipe lists to provide a logic-driven, self-validating framework for ensuring chemical integrity.

Introduction & Chemical Context

2-(3-Methoxypyridin-2-yl)acetic acid is a bifunctional heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates (e.g., proton pump inhibitors or specific kinase inhibitors). Its structure features a basic pyridine nitrogen and an acidic carboxylic acid tail, rendering it amphoteric .

This dual nature presents specific analytical challenges:

-

Solubility: Highly pH-dependent.

-

Chromatography: Prone to peak tailing due to interaction between the basic pyridine nitrogen and residual silanols on HPLC columns.

-

Stability: Potential for decarboxylation under high thermal stress (yielding 2-methyl-3-methoxypyridine).

This guide provides a robust, orthogonal approach to characterization, combining spectral identification with a stability-indicating purity method.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value / Description |

| Chemical Name | 2-(3-Methoxypyridin-2-yl)acetic acid |

| CAS Number | 1000515-98-9 |

| Molecular Formula | C |

| Molecular Weight | 167.16 g/mol |

| pKa (Predicted) | Acid: ~4.2 (COOH); Base: ~3.5 (Pyridine N) |

| Solubility | Soluble in DMSO, Methanol, Dilute Acid/Base. Sparingly soluble in non-polar solvents. |

| Appearance | Off-white to pale yellow solid |

Analytical Workflow Strategy

The following flowchart outlines the logical progression from raw material receipt to final release, ensuring no step is assumed without verification.

Figure 1: Orthogonal characterization workflow ensuring structural identity before quantitative assessment.

Protocol 1: Structural Identification (NMR & MS)[10]

A. Nuclear Magnetic Resonance ( H NMR)

Objective: Confirm the substitution pattern of the pyridine ring and the integrity of the acetic acid side chain.

-

Solvent: DMSO-

(Preferred for solubility and preventing exchange of acidic protons). -

Internal Standard: TMS (0.00 ppm).

Expected Signals & Assignments:

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 12.0 - 12.5 | Broad Singlet | 1H | -COOH | Acidic proton; shift varies with concentration/water content. |

| 8.0 - 8.2 | Doublet of doublets | 1H | Py-H6 | Most deshielded due to proximity to Nitrogen (alpha-position). |

| 7.3 - 7.5 | Doublet of doublets | 1H | Py-H4 | Ortho to Methoxy group; shielded relative to H6. |

| 7.1 - 7.3 | Multiplet | 1H | Py-H5 | Beta-position; typically the most shielded aromatic proton. |

| 3.85 | Singlet | 3H | -OCH | Characteristic methoxy signal. |

| 3.70 | Singlet | 2H | -CH | Methylene bridge. Verify integral is exactly 2.0 to rule out decarboxylation. |

B. Mass Spectrometry (LC-MS)

Objective: Confirm Molecular Weight (MW 167.16).

-

Ionization: ESI Positive Mode (Pyridine nitrogen protonates easily).

-

Expected Ion:

. -

Fragment Check: Look for loss of

(

Protocol 2: Purity by HPLC-UV (The Core Method)

Rationale:

Standard C18 methods often fail for pyridines due to peak tailing. This protocol uses a low pH phosphate buffer to fully protonate the pyridine nitrogen (

Method Parameters

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 280 nm (Specific for Pyridine ring) and 210 nm (General) |

| Injection Vol | 5 - 10 |

| Diluent | Mobile Phase A : Acetonitrile (80:[1][2][3]20) |

Gradient Program

| Time (min) | % A (Buffer) | % B (ACN) | Phase Description |

| 0.0 | 95 | 5 | Equilibration / Injection |

| 10.0 | 70 | 30 | Elution of polar impurities |

| 15.0 | 10 | 90 | Wash (elute non-polars) |

| 17.0 | 10 | 90 | Hold |

| 17.1 | 95 | 5 | Re-equilibration |

| 22.0 | 95 | 5 | End |

Self-Validating System Suitability Tests (SST)

Before running samples, the system must pass these criteria:

-

Tailing Factor (

): Must be -

Precision: %RSD of peak area for 5 replicate injections must be

. -

Resolution: If a synthetic precursor (e.g., 3-methoxypyridine) is available, resolution (

) must be

Protocol 3: Assay by Potentiometric Titration

Rationale: HPLC gives purity by area %, but not absolute mass content (which can be skewed by salts or water). Titration provides the absolute assay.

Method: Acid-Base Titration of the Carboxylic Acid.

-

Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

-

Solvent: 50% Ethanol / 50% Water (to ensure solubility of the organic acid).

-

Detection: Potentiometric (pH electrode).

-

Endpoint: Inflection point around pH 7-9.

Calculation:

- : Volume of NaOH consumed (mL)

- : Normality of NaOH

- : 167.16 g/mol [4][5][6][7][8]

- : Sample weight (g)

Visualization of Analytical Logic

The following diagram illustrates the mechanistic interaction during HPLC separation, justifying the pH 2.5 buffer choice.

Figure 2: Mechanistic rationale for using pH 2.5 buffer to suppress silanol interactions and ensure peak symmetry.

References

-

PubChem. (n.d.).[9] 2-(3-Methoxypyridin-2-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Dolan, J. W. (2002). The Separation of Basic Compounds by HPLC. LCGC North America. (Standard reference for low pH buffers with pyridines).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[10] (Basis for NMR shift predictions).[11][12]

- U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Basis for System Suitability criteria).

Sources

- 1. US8975402B2 - HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]

- 2. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. 2-(5-methoxypyridin-2-yl)acetic acid 97% | CAS: 1214332-39-4 | AChemBlock [achemblock.com]

- 7. bldpharm.com [bldpharm.com]

- 8. 1214332-39-4|2-(5-Methoxypyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 9. 2-[1-(2-Methoxybenzoyl)piperidin-3-yl]acetic acid | C15H19NO4 | CID 62688857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

Application Note: HPLC Analysis of 2-(3-Methoxypyridin-2-yl)acetic Acid

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification and purity analysis of 2-(3-Methoxypyridin-2-yl)acetic acid (CAS: 1000515-98-9).[1][2]

This guide synthesizes principles from the analysis of amphoteric pyridine derivatives (like Rabeprazole intermediates) to establish a method that addresses the specific challenges of this molecule: zwitterionic behavior and potential peak tailing due to silanol interactions.

Introduction & Scientific Rationale

2-(3-Methoxypyridin-2-yl)acetic acid is a critical intermediate in the synthesis of pharmaceuticals, particularly proton pump inhibitors (PPIs) and pyridine-based bioactive ligands.[1][2]

The Analytical Challenge

This molecule presents a "dual-personality" challenge in Reverse Phase Chromatography (RP-HPLC):

-

Basic Moiety: The pyridine nitrogen (

) can protonate, interacting with residual silanols on the silica backbone, leading to severe peak tailing. -

Acidic Moiety: The carboxylic acid (

) ionizes at neutral pH, reducing retention on hydrophobic C18 columns.[2]

The Solution: This protocol utilizes a Low-pH Ion-Suppression Strategy .[1][2] By maintaining the mobile phase pH at 3.0 , we achieve two goals:

-

Suppression of Acid Ionization: The carboxylic acid remains largely protonated (neutral), increasing hydrophobic interaction with the C18 stationary phase for better retention.

-

Silanol Masking: The high ionic strength of the buffer and low pH suppresses the ionization of surface silanols (

), preventing the "cation-exchange" dragging of the protonated pyridine ring.[1]

Detailed Experimental Protocol

2.1 Reagents & Chemicals

-

Reference Standard: 2-(3-Methoxypyridin-2-yl)acetic acid (>98% purity).[1][2]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (

). -

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).

2.2 Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-Capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm | End-capping is critical to shield the pyridine ring from silanol interactions.[1][2] |

| Mobile Phase A | 20 mM | Stabilizes ionization state; pH 3.0 ensures the acid moiety is protonated for retention. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic selectivity.[2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][2][3] |

| Column Temp | 30°C | Improves mass transfer and peak sharpness.[1] |

| Injection Volume | 10 µL | Standard injection load.[1] |

| Detection | UV-Vis / PDA at 278 nm (Secondary: 235 nm) | 278 nm targets the pyridine |

| Run Time | 15 - 20 minutes | Sufficient for impurity separation.[1] |

2.3 Gradient Program

Note: A gradient is preferred over isocratic to elute potential non-polar impurities (e.g., decarboxylated by-products).

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Initial equilibration |

| 8.0 | 60 | 40 | Linear ramp to elute analyte |

| 10.0 | 10 | 90 | Wash column (remove hydrophobic impurities) |

| 12.0 | 10 | 90 | Hold wash |

| 12.1 | 90 | 10 | Return to initial |

| 17.0 | 90 | 10 | Re-equilibration |

2.4 Standard & Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). Do not use pure acetonitrile as diluent to prevent peak distortion.[1]

-

Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 2 mL Methanol (to aid solubility), then make up to volume with Diluent.

-

Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into 10 mL with Diluent. Filter through a 0.22 µm PVDF or PTFE syringe filter.[1]

Method Validation (Summary of Acceptance Criteria)

This method is designed to be validated according to ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Experimental Note |

| System Suitability | Tailing Factor ( | Critical for pyridine derivatives.[1][2] If |

| Linearity | 5 concentration levels recommended. | |

| Precision | RSD < 2.0% (n=6 injections) | - |

| LOD / LOQ | S/N ratio > 3 (LOD) and > 10 (LOQ) | Estimated LOQ: ~0.5 µg/mL.[2] |

| Robustness | pH variation ±0.2 units | Ensure resolution is maintained at pH 2.8 and 3.2. |

Visualization of Workflows & Mechanisms

Diagram 1: Analytical Workflow

A step-by-step logic flow for setting up and running the analysis.

Caption: Operational workflow for the HPLC analysis of 2-(3-Methoxypyridin-2-yl)acetic acid, including system suitability decision gates.

Diagram 2: Separation Mechanism & pH Control

Visualizing why pH 3.0 is selected for this specific amphoteric molecule.

Caption: Mechanistic impact of pH 3.0 on the ionization states of the pyridine and acid moieties, ensuring optimal chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction between Pyridine | 1. Ensure column is "Base Deactivated" (BDS).2. Increase buffer concentration to 50 mM.3. Add 5 mM Triethylamine (TEA) as a silanol blocker (last resort). |

| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches the initial mobile phase (high water content). Avoid dissolving pure sample in 100% ACN. |

| Retention Time Drift | pH instability.[1][2] | Phosphate buffer is sensitive to temperature.[1] Ensure column oven is stable at 30°C. |

| Low Sensitivity | Incorrect wavelength. | Pyridine absorption maxima shift with pH.[1] Scan UV spectrum in the mobile phase to confirm |

References

-

International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Dolan, J. W. (2002).[2][4] The Role of Buffers in HPLC Separations. LCGC North America.[1] [Link]

-

McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link][2]

-

PubChem. (n.d.).[5] 2-(3-Methoxypyridin-2-yl)acetic acid - Compound Summary. National Library of Medicine.[1] [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | C9H10O5 | CID 107153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-[1-(2-Methoxypropyl)piperidin-3-yl]acetic acid | C11H21NO3 | CID 104168314 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(3-Methoxypyridin-2-YL)acetic acid

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(3-Methoxypyridin-2-YL)acetic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar molecules. This guide goes beyond a simple recitation of steps, offering insights into the rationale behind experimental choices and providing a framework for robust data acquisition and interpretation.

Introduction: The Structural Significance of 2-(3-Methoxypyridin-2-YL)acetic acid

2-(3-Methoxypyridin-2-YL)acetic acid is a substituted pyridine derivative. The pyridine ring is a common motif in medicinal chemistry, and its substitution pattern significantly influences its physicochemical and pharmacological properties. The presence of a methoxy group and an acetic acid side chain introduces specific electronic and steric features that are crucial to its function.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, we can confirm the connectivity of atoms, probe the electronic environment of each nucleus, and establish through-space relationships between different parts of the molecule. This application note will detail the protocols for acquiring and interpreting the ¹H and ¹³C NMR spectra of 2-(3-Methoxypyridin-2-YL)acetic acid, including the use of advanced 2D techniques for complete structural assignment.

Predicted NMR Spectra: An Educated Starting Point

While experimental data is the ultimate arbiter, predicting the NMR spectrum of a novel compound is a critical first step. This allows for a more targeted approach to data acquisition and interpretation. The predicted chemical shifts for 2-(3-Methoxypyridin-2-YL)acetic acid are based on the known effects of its constituent functional groups and data from structurally related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The acidic proton of the carboxylic acid may be observable as a broad singlet, though its presence and chemical shift are highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-(3-Methoxypyridin-2-YL)acetic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 (Pyridine) | 8.1 - 8.3 | Doublet of doublets (dd) | ~4-5 Hz, ~1-2 Hz | Downfield due to proximity to the electronegative nitrogen atom. |

| H-4 (Pyridine) | 7.3 - 7.5 | Doublet of doublets (dd) | ~8-9 Hz, ~4-5 Hz | Influenced by the methoxy group and the acetic acid side chain. |

| H-5 (Pyridine) | 7.0 - 7.2 | Doublet of doublets (dd) | ~8-9 Hz, ~1-2 Hz | Shielded relative to other pyridine protons. |

| -CH₂- (Methylene) | 3.8 - 4.0 | Singlet (s) | N/A | Adjacent to the pyridine ring and the carboxylic acid group. |

| -OCH₃ (Methoxy) | 3.9 - 4.1 | Singlet (s) | N/A | Typical chemical shift for a methoxy group on an aromatic ring. |

| -COOH (Carboxylic Acid) | 10.0 - 13.0 | Broad singlet (br s) | N/A | Highly deshielded and often broad due to exchange. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Methoxypyridin-2-YL)acetic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 170 - 175 | Typical range for a carboxylic acid carbonyl carbon.[1] |

| C-3 (Pyridine) | 155 - 160 | Attached to the electronegative oxygen of the methoxy group. |

| C-2 (Pyridine) | 145 - 150 | Attached to the acetic acid side chain. |

| C-6 (Pyridine) | 147 - 152 | Adjacent to the nitrogen atom. |

| C-4 (Pyridine) | 120 - 125 | Aromatic carbon. |

| C-5 (Pyridine) | 115 - 120 | Aromatic carbon. |

| -OCH₃ (Methoxy) | 55 - 60 | Typical range for a methoxy carbon. |

| -CH₂- (Methylene) | 35 - 40 | Aliphatic carbon adjacent to an aromatic ring and a carbonyl group. |

Experimental Protocols: A Step-by-Step Guide for Robust Data Acquisition

The quality of the final NMR data is critically dependent on meticulous sample preparation and the appropriate choice of experimental parameters.

Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum.[2]

Materials:

-

2-(3-Methoxypyridin-2-YL)acetic acid (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄)

-

High-quality 5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pasteur pipette and glass wool

Protocol:

-

Solvent Selection: The choice of solvent is crucial and depends on the solubility of the analyte and the desired chemical shift reference.[3]

-

DMSO-d₆: A good choice for polar compounds and allows for the observation of exchangeable protons like the carboxylic acid proton.

-

CDCl₃: A common, less polar solvent. The carboxylic acid proton may exchange or be very broad.

-

MeOD-d₄: A polar, protic solvent that will result in the exchange of the carboxylic acid proton with deuterium, causing its signal to disappear.

-

-

Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as TMS (0 ppm), for accurate chemical shift referencing.[4]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

1D NMR Acquisition

Caption: Logical flow for structure elucidation using 2D NMR.

Data Interpretation: From Spectra to Structure

Analysis of the ¹H NMR Spectrum

-

Identify the singlets: The methoxy (-OCH₃) and methylene (-CH₂-) protons should appear as sharp singlets. Their integration should correspond to 3 and 2 protons, respectively.

-

Analyze the aromatic region: The three pyridine protons will form a coupled spin system. Use the coupling patterns and constants to assign H-4, H-5, and H-6.

-

Locate the carboxylic acid proton: If visible, this will be a broad singlet at a very downfield chemical shift.

Analysis of the ¹³C NMR Spectrum

-

Identify the carbonyl carbon: The signal for the carboxylic acid carbonyl will be in the 170-175 ppm region.

-

Assign the aromatic carbons: The carbon attached to the methoxy group (C-3) will be the most downfield of the pyridine carbons. The other pyridine carbons can be assigned with the help of HSQC and HMBC data.

-

Assign the aliphatic carbons: The methoxy and methylene carbons will be in the upfield region of the spectrum and can be definitively assigned using HSQC.

Putting It All Together with 2D NMR

Molecular Structure with Key HMBC Correlations

Caption: Key expected HMBC correlations for structural confirmation.

-

COSY: Will show correlations between H-4/H-5 and H-5/H-6, confirming their connectivity.

-

HSQC: Will link H-4 to C-4, H-5 to C-5, H-6 to C-6, the methylene protons to the methylene carbon, and the methoxy protons to the methoxy carbon.

-

HMBC: This is the key experiment for final confirmation.

-

The methylene protons should show correlations to C-2 and C-3 of the pyridine ring, as well as to the carboxylic acid carbonyl carbon.

-

The methoxy protons will correlate to C-3.

-

The pyridine protons will show correlations to adjacent and two-bond distant carbons, confirming the overall substitution pattern. For example, H-6 should correlate to C-2 and C-4.

-

Troubleshooting and Best Practices

-

Poor Signal-to-Noise: Increase the number of scans or use a more concentrated sample.

-

Broad Lines: Ensure the sample is free of particulate matter and that the spectrometer is well-shimmed. High sample viscosity can also lead to broader lines. [5]* Solvent Signal Obscuring Resonances: If a sample resonance is obscured by the residual solvent peak, consider using a different deuterated solvent.

-

Artifacts: Spinning sidebands, phasing errors, and baseline distortions can complicate interpretation. Proper data processing is key to minimizing these issues. [6]

Conclusion

The NMR spectroscopic analysis of 2-(3-Methoxypyridin-2-YL)acetic acid is a straightforward process when a systematic approach is employed. By combining predictive knowledge with a robust set of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. The protocols and interpretive guidelines presented in this document provide a solid foundation for researchers working with this and structurally related compounds, ensuring data integrity and accelerating the pace of drug discovery and development.

References

- Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(10), 988-993.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

-

University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]

-

Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 25). How do I choose a reference standard for my Q-NMR analysis? Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 6. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]

Application Note & Protocol: Strategic Crystallization of 2-(3-Methoxypyridin-2-YL)acetic Acid for High-Resolution X-ray Crystallography

Introduction: The Crystallographic Imperative

In modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (XRD) remains the gold standard for this purpose, providing unambiguous insights into atomic connectivity, stereochemistry, and intermolecular interactions.[1] However, the success of an XRD experiment is fundamentally dependent on the quality of the crystal. This guide provides a detailed framework for the crystallization of 2-(3-Methoxypyridin-2-YL)acetic acid, a molecule of interest in pharmaceutical development, focusing on the principles and techniques required to obtain diffraction-quality single crystals.

The journey from a purified powder to a well-ordered crystal lattice is often more of an art than a science, requiring patience and a systematic exploration of various parameters.[2] For a molecule like 2-(3-Methoxypyridin-2-YL)acetic acid, which possesses both a carboxylic acid and a pyridine ring, hydrogen bonding is a critical factor in the crystallization process. These functional groups can participate in a variety of hydrogen bond motifs, influencing the crystal packing.[3] This application note will detail several robust crystallization strategies, explain the rationale behind solvent selection and system setup, and provide protocols for troubleshooting common issues.

Part 1: Foundational Principles of Crystallization

The goal of crystallization is to slowly transition a solution from a state of saturation to supersaturation, where the solute molecules can self-assemble into a highly ordered lattice. The quality of the resulting crystals is directly correlated with the rate at which this transition occurs; slower is almost always better.[4][5] Key factors influencing crystallization include:

-

Purity of the Compound: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is crucial to start with the highest purity material possible.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[4] If the solubility is too high, achieving supersaturation is difficult, often resulting in oils or microcrystalline powder.[6] Conversely, if the solubility is too low, it may be impossible to dissolve a sufficient amount of the compound.

-

Supersaturation Control: The method of achieving supersaturation dictates the crystallization technique. Common methods include slow evaporation of the solvent, changing the temperature, or introducing an "anti-solvent" that reduces the compound's solubility.

-

Nucleation: The formation of the initial crystal seed is a critical step. Having too many nucleation sites leads to a large number of small crystals, which are generally unsuitable for single-crystal XRD.[4] Minimizing dust and other particulates is essential.[4]

Part 2: Pre-Crystallization Workup: Solubility Screening

A systematic solubility screening is the cornerstone of a successful crystallization campaign. This initial step will inform the choice of solvents and crystallization techniques.

Protocol 1: Small-Scale Solubility Screening

-

Preparation: Aliquot approximately 1-2 mg of 2-(3-Methoxypyridin-2-YL)acetic acid into several clean, small glass vials (e.g., 1-dram vials).

-

Solvent Addition: To each vial, add a different solvent from the list below in a stepwise manner (e.g., 50 µL increments).

-

Observation: After each addition, cap the vial and vortex or sonicate briefly. Observe the solubility at room temperature.

-

Heating: If the compound is insoluble at room temperature, gently warm the vial to assess solubility at elevated temperatures.

-

Classification: Categorize each solvent as:

-

High Solubility: Dissolves completely in < 100 µL.

-

Moderate Solubility: Dissolves in 100-500 µL.

-

Low Solubility: Does not fully dissolve in > 500 µL.

-

| Solvent Category | Examples | Potential Use |

| Polar Protic | Methanol, Ethanol, Water | Good for dissolving, may need anti-solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Often good choices for slow evaporation. |

| Non-Polar | Hexane, Heptane, Toluene | Likely anti-solvents. |

Part 3: Crystallization Methodologies & Protocols

Based on the solubility screening, several crystallization techniques can be employed. It is recommended to run multiple experiments in parallel.

A. Slow Evaporation

This is often the simplest and most successful method.[7] It is best suited for solvents in which the compound has moderate to high solubility. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time.[8]

-

Solution Preparation: Dissolve 5-10 mg of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation in a small, clean vial.

-

Setup: Cover the vial with parafilm and puncture it with a needle a few times to allow for slow solvent evaporation.[6][7] The number and size of the holes can be varied to control the evaporation rate.[7]

-

Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7]

-

Monitoring: Periodically check for crystal growth without agitating the vial.

Diagram 1: Slow Evaporation Workflow

Caption: Workflow for the slow evaporation crystallization method.

B. Vapor Diffusion

Vapor diffusion is an excellent technique, especially when only small amounts of material are available.[2][6] It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger volume of a volatile "anti-solvent" in which the compound is insoluble.[2][6] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[2]

There are two common setups: hanging drop and sitting drop.

-

Reservoir Preparation: Fill the well of a crystallization plate (e.g., VDX plate) with 500 µL of the anti-solvent (e.g., hexane or diethyl ether).

-

Drop Preparation: On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of the compound in a "good" solvent (e.g., toluene or THF).

-

Sealing: Invert the coverslip and place it over the well, sealing the chamber with grease.

-

Incubation: Store in a stable environment and monitor for crystal growth over several days.

Diagram 2: Vapor Diffusion Principle

Caption: Principle of vapor diffusion crystallization.

C. Solvent/Anti-Solvent Method (Liquid-Liquid Diffusion)

This technique involves carefully layering a solution of the compound with a miscible anti-solvent.[6] Diffusion at the interface of the two liquids creates a localized region of supersaturation where crystals can form.

-

Solution Preparation: In a narrow tube (e.g., an NMR tube), dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., methanol).

-

Layering: Carefully and slowly add an anti-solvent (e.g., diethyl ether or hexane) down the side of the tube to form a distinct layer on top of the compound solution. Use a syringe for better control.

-

Incubation: Cap the tube and leave it undisturbed. Crystals will ideally form at the interface of the two solvents.

Part 4: Optimization and Troubleshooting

It is common for initial crystallization attempts to yield suboptimal results such as oils, microcrystals, or needles.[9] Optimization involves systematically varying the parameters of a promising condition.[10][11]

| Problem | Potential Cause | Troubleshooting Strategy |

| No Crystals, Clear Solution | Solution is not sufficiently supersaturated. | Increase the initial concentration; use a more volatile anti-solvent; slow the evaporation rate further. |

| Amorphous Precipitate/Powder | Nucleation and growth are too rapid. | Decrease the concentration; use a less volatile anti-solvent; reduce the temperature to slow diffusion/evaporation. |

| Oiling Out | Compound is too soluble in the solvent system; supersaturation is too high. | Use a solvent in which the compound is less soluble; decrease the starting concentration; try a different crystallization technique. |

| Many Small Crystals | Too many nucleation sites. | Filter the stock solution through a syringe filter (0.22 µm) before setting up the experiment; use cleaner glassware. |

| Needles or Plates | Anisotropic crystal growth. | Try different solvents that may interact with different faces of the crystal; slow down the growth rate significantly; consider adding a co-former. |

Part 5: Crystal Harvesting and Mounting

Once suitable crystals have been grown (ideally 0.1-0.3 mm in size with sharp edges), they must be carefully harvested and mounted for X-ray diffraction.[2]

Protocol 5: Crystal Mounting

-

Selection: Under a microscope, select a single, well-formed crystal that is free of cracks or defects.

-

Harvesting: Use a cryoloop of appropriate size to gently scoop the crystal out of the mother liquor.[1][12] The surface tension of the remaining liquid will hold the crystal in the loop.[12]

-

Cryoprotection (if necessary): If data will be collected at cryogenic temperatures (standard for most modern diffractometers), quickly pass the looped crystal through a cryoprotectant (e.g., paratone-N oil or a solution containing glycerol) to prevent ice formation.

-

Flash Cooling: Immediately plunge the loop into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[1]

Conclusion

The crystallization of 2-(3-Methoxypyridin-2-YL)acetic acid is a multifactorial process that requires a systematic and patient approach. By beginning with a thorough solubility screen and exploring a range of techniques such as slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase the probability of obtaining high-quality single crystals suitable for X-ray diffraction. The protocols and troubleshooting guide provided herein serve as a robust starting point for this critical step in structural elucidation.

References

- American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization.

- Chem-Space. (n.d.).

- CCDC. (n.d.).

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1765.

- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- Rigaku. (n.d.). Introduction to single crystal X-ray analysis II. Mounting crystals.

- Hampton Research. (n.d.).

- National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules.

- Hampton Research. (n.d.).

- University of York. (n.d.). scXRD: Mounting single crystals.

- Hampton Research. (n.d.).

- Imperial College London. (n.d.).

- Wikipedia. (2023). X-ray crystallography.

- Massachusetts Institute of Technology. (n.d.). Growing Crystals.

- Royal Society of Chemistry. (2023).

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. chemistryviews.org [chemistryviews.org]

- 3. The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K [pubs.rsc.org]

- 4. How To [chem.rochester.edu]

- 5. Growing Crystals [web.mit.edu]

- 6. unifr.ch [unifr.ch]

- 7. Slow Evaporation Method [people.chem.umass.edu]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. Crystal Optimisation | Research groups | Imperial College London [imperial.ac.uk]

- 10. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]

Technical Support Center: Optimizing Reaction Yield of 2-(3-Methoxypyridin-2-YL)acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methoxypyridin-2-YL)acetic acid. As a crucial building block in pharmaceutical research, optimizing its synthesis is paramount for efficiency and cost-effectiveness. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The methodologies described herein are based on established chemical principles and aim to provide a self-validating framework for your experimental work.

I. Core Synthesis Strategy: A Two-Step Approach

The most common and logical synthetic route to 2-(3-Methoxypyridin-2-YL)acetic acid involves a two-step process:

-

Step 1: Synthesis of the Nitrile Precursor, 2-(3-methoxypyridin-2-yl)acetonitrile. This is typically achieved through the nucleophilic substitution of a suitable starting material, such as 2-chloromethyl-3-methoxypyridine, with a cyanide salt.

-

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid. The synthesized nitrile is then hydrolyzed under acidic or basic conditions to yield the final product.

This guide is structured to address potential issues in each of these key stages.

II. Troubleshooting Guide: Step 1 - Synthesis of 2-(3-methoxypyridin-2-yl)acetonitrile

The successful synthesis of the nitrile intermediate is critical for the overall yield of the final product. Below are common issues and their remedies.

Diagram: Workflow for Nitrile Synthesis

Caption: Workflow for the synthesis of the nitrile intermediate.

Q1: Low or no conversion of the starting material (2-chloromethyl-3-methoxypyridine) to the nitrile.

A1: This is a common issue that can often be traced back to the reactivity of the starting materials or the reaction conditions.

-

Causality: The nucleophilic attack of the cyanide ion on the benzylic carbon of 2-chloromethyl-3-methoxypyridine is an SN2 reaction. The efficiency of this reaction is highly dependent on the solvent, temperature, and the quality of the reagents.

-

Troubleshooting Steps:

-

Verify Starting Material Quality: Ensure the 2-chloromethyl-3-methoxypyridine is pure and has not degraded. This compound can be susceptible to hydrolysis. Consider preparing it fresh if it has been stored for a long time. General methods for the synthesis of similar compounds often involve the chlorination of the corresponding alcohol with thionyl chloride or a similar chlorinating agent[1].

-

Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF are excellent for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. Alternatively, a mixture of ethanol and water can be used, which may require heating to achieve a reasonable reaction rate[2].

-

Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. A typical starting point would be 50-80 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

-

Cyanide Salt Solubility: Ensure that the cyanide salt (NaCN or KCN) is sufficiently soluble in the chosen solvent system. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic systems.

-

Q2: Formation of significant side products, leading to a low yield of the desired nitrile.